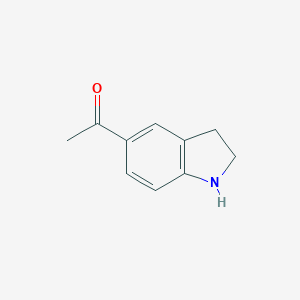

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Description

The exact mass of the compound 5-Acetylindoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16078-34-5 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-indol-4-yl)ethanone |

InChI |

InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-4,11H,5-6H2,1H3 |

InChI Key |

CPDAJPWDDMXMEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCC2 |

Other CAS No. |

16078-34-5 |

Origin of Product |

United States |

Foundational & Exploratory

"Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" basic properties

An In-depth Technical Guide on Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, a molecule of interest to researchers, scientists, and professionals in drug development.

Introduction

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, commonly known as 5-Acetylindoline, is a chemical compound belonging to the indoline family. The indole and indoline scaffolds are central to a vast array of biologically active natural products and synthetic compounds, exhibiting activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This prevalence in medicinal chemistry underscores the importance of understanding the fundamental properties and synthetic routes of derivatives like 5-Acetylindoline. This document serves as a technical resource, consolidating available data on its physicochemical properties, outlining a detailed experimental protocol for its synthesis, and discussing its potential biological significance within the broader context of indole-based drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for 5-Acetylindoline (CAS Number: 16078-34-5) is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.204 g/mol | [3] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)NCC2 | [3] |

| InChI Key | GYMZRGMAWRJZPV-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Solubility | Slightly soluble (4.2 g/L at 25 °C) (Predicted) | [3] |

| pKa | 2.35 ± 0.20 (Predicted) | [3] |

| Safety Profile | A poison by intravenous route. A flammable liquid. When heated to decomposition it emits toxic vapors of NOx. | [3][4] |

Synthesis of 5-Acetylindoline

Experimental Protocol: Friedel-Crafts Acylation of Indoline

Objective: To synthesize Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (5-Acetylindoline) from indoline and acetyl chloride.

Materials:

-

Indoline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of indoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 5-Acetylindoline.

Biological and Pharmacological Profile

While specific studies on the biological activity of 5-Acetylindoline are not extensively documented in the public domain, the indole and indoline core is a privileged scaffold in drug discovery.[2][8] Derivatives of this structural class have demonstrated a wide spectrum of pharmacological effects.

Indole-containing compounds are known to exhibit:

-

Anticancer Activity: Many indole alkaloids and their synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines.[9]

-

Antiviral Activity: The indole nucleus is a component of several antiviral agents, including those targeting HIV.[1]

-

Anti-inflammatory Effects: Certain indole derivatives act as inhibitors of inflammatory enzymes like COX-1 and COX-2.[1]

-

Antimicrobial and Antifungal Properties: A range of indole derivatives have been synthesized and evaluated for their efficacy against pathogenic bacteria and fungi.[1]

-

Neurological Activity: The structural similarity to neurotransmitters like serotonin has led to the development of indole-based compounds for various central nervous system disorders. For instance, indolinone-based compounds have been investigated as potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[10]

Given this broad range of activities, 5-Acetylindoline represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents. Its functional groups offer handles for further chemical modification to explore structure-activity relationships and develop compounds with enhanced potency and selectivity for various biological targets.

References

- 1. rjpn.org [rjpn.org]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(2,3-DIHYDRO-1H-INDOL-5-YL)-ETHANONE | 16078-34-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 8. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetylindoline: Chemical Structure, Nomenclature, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetylindoline, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, systematic nomenclature, physicochemical properties, and a relevant biological signaling pathway.

Chemical Structure and Nomenclature

5-Acetylindoline, a derivative of indoline, is characterized by an acetyl group substituted at the fifth position of the indoline bicyclic ring system. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated.

IUPAC Name: 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Synonyms:

-

5-Acetylindoline

-

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

-

5-Indolinyl methyl ketone

Chemical Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

Chemical Structure:

Physicochemical Properties

The following table summarizes key physicochemical properties of 5-Acetylindoline and its parent compound, indoline, for comparative analysis. Data is compiled from various chemical databases and literature sources.

| Property | 5-Acetylindoline | Indoline |

| Molecular Formula | C₁₀H₁₁NO | C₈H₉N |

| Molecular Weight | 161.20 g/mol | 119.16 g/mol |

| Appearance | Not explicitly found | Clear, colorless to dark brown liquid |

| Melting Point | Not explicitly found | -21 °C |

| Boiling Point | Not explicitly found | 220-221 °C |

| Density | Not explicitly found | 1.063 g/mL at 25 °C |

| Solubility | Not explicitly found | Slightly soluble in water; soluble in alcohol and oils |

| CAS Number | 16078-34-5 | 496-15-1 |

Experimental Protocol: Synthesis of 5-Acetylindoline

A plausible synthetic route to 5-Acetylindoline can be adapted from established methods for the synthesis of substituted indolines. A common strategy involves the acylation of indoline. The following is a generalized experimental protocol based on related syntheses.[1][2]

Objective: To synthesize 5-Acetylindoline via Friedel-Crafts acylation of indoline.

Materials:

-

Indoline

-

Acetyl chloride or Acetic anhydride

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

-

Addition of Indoline: To this mixture, add a solution of indoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-Acetylindoline.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Biological Activity and Signaling Pathway

Indole-containing compounds are known to exhibit a wide range of biological activities.[3] Some indole derivatives have been identified as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[4] Activation of PPARγ has been a therapeutic target for the treatment of type 2 diabetes.

The following diagram illustrates a simplified signaling pathway for PPARγ activation.

Caption: Simplified PPARγ signaling pathway activated by a ligand such as 5-Acetylindoline.

This guide serves as a foundational resource for professionals engaged in the fields of chemical research and drug development, providing essential technical information on 5-Acetylindoline. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 1-(2,3-dihydro-1H-indol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2,3-dihydro-1H-indol-5-yl)ethanone, also known as 5-acetylindoline. This document details its chemical properties, synthesis, and spectroscopic characterization. The indoline scaffold is a significant pharmacophore in drug discovery, and this guide serves as a foundational resource for researchers engaged in the development of novel therapeutics.

Chemical Identity and Properties

1-(2,3-dihydro-1H-indol-5-yl)ethanone is a bicyclic organic compound featuring an indoline ring system substituted with an acetyl group at the 5-position.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(2,3-dihydro-1H-indol-5-yl)ethanone | N/A |

| Synonyms | 5-Acetylindoline | [1] |

| CAS Number | 16078-34-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Not specified in retrieved data | N/A |

| Melting Point | Not specified in retrieved data | N/A |

| Boiling Point | Not specified in retrieved data | N/A |

| Solubility | Not specified in retrieved data | N/A |

Synthesis and Purification

The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethanone can be achieved through various synthetic routes, often involving the modification of an existing indoline or indole precursor. A common conceptual pathway involves the Friedel-Crafts acylation of indoline.

General Synthetic Workflow

A generalized synthetic approach is outlined below. This workflow represents a logical sequence for the preparation of 1-(2,3-dihydro-1H-indol-5-yl)ethanone from a commercially available starting material.

Detailed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethanone was not available in the searched literature. The following is a generalized procedure based on established organic chemistry principles for similar transformations.

Materials:

-

Indoline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of indoline in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.

-

Allow the mixture to stir for 15-30 minutes.

-

Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(2,3-dihydro-1H-indol-5-yl)ethanone.

Spectroscopic Characterization

Specific spectroscopic data for 1-(2,3-dihydro-1H-indol-5-yl)ethanone were not explicitly found in the search results. The following represents expected spectral characteristics based on the chemical structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), methylene protons of the indoline ring (triplets, δ 3.0-4.0 ppm), and a singlet for the acetyl methyl protons (δ ~2.5 ppm). |

| ¹³C NMR | Carbonyl carbon (δ >190 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons of the indoline ring (δ ~30 and ~50 ppm), and the acetyl methyl carbon (δ ~26 ppm). |

| IR (Infrared) | A strong absorption band for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), N-H stretch (if not N-substituted, around 3300-3500 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 161.08). |

Biological Activity and Applications in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indoline and related indanones have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3]

While specific biological data for 1-(2,3-dihydro-1H-indol-5-yl)ethanone is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active molecules suggests its potential as a key intermediate or a starting point for the development of novel therapeutic agents. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain, which are targets for cancer therapy.[4]

Potential Signaling Pathway Involvement

Given the known activities of related indole and indoline compounds, 1-(2,3-dihydro-1H-indol-5-yl)ethanone could be a precursor for molecules that modulate various signaling pathways implicated in disease. A hypothetical logical flow for its application in drug discovery is presented below.

Conclusion

1-(2,3-dihydro-1H-indol-5-yl)ethanone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide consolidates the available information on its properties and synthesis, highlighting its importance as a building block for the development of new pharmaceuticals. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its pharmacological profile.

References

- 1. 1-(2,3-DIHYDRO-1H-INDOL-5-YL)-ETHANONE | 16078-34-5 [chemicalbook.com]

- 2. 1-(2,3-dihydro-1H-indol-5-yl)ethanone - CAS:16078-34-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Acetylindoline: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its saturated dihydropyrrole ring fused to a benzene ring provides a three-dimensional structure that is advantageous for interacting with various biological targets. The functionalization of the indoline core, particularly at the 5-position, has led to the development of compounds with diverse pharmacological profiles, including applications in oncology and inflammatory diseases.[3][4] This guide focuses on 5-Acetylindoline, a key derivative, providing essential data, potential synthetic routes, and insights into the biological relevance of the 5-substituted indoline scaffold.

Core Molecular Data

5-Acetylindoline, systematically named 1-(2,3-dihydro-1H-indol-5-yl)ethanone, is a key intermediate and building block in the synthesis of more complex pharmaceutical agents. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(2,3-dihydro-1H-indol-5-yl)ethanone |

| Synonyms | 5-Acetylindoline |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 16078-34-5 |

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the direct synthesis of 5-Acetylindoline are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established chemical principles such as the Friedel-Crafts acylation. The primary challenge in the acylation of indole and its derivatives is controlling the regioselectivity, as acylation often preferentially occurs at the electron-rich C3 position.[5][6][7]

Proposed Synthetic Protocol: Friedel-Crafts Acylation of Indoline

The direct Friedel-Crafts acylation of indoline is expected to favor substitution on the electron-rich benzene ring. The nitrogen atom's lone pair activates the aromatic ring, primarily at the para position (C5).

Reaction: Indoline + Acetyl Chloride --(Lewis Acid)--> 5-Acetylindoline

Methodology:

-

Protection (Optional but Recommended): To prevent N-acylation and potential side reactions, the indoline nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz).

-

Reaction Setup: The N-protected indoline is dissolved in an appropriate inert solvent, such as dichloromethane (CH₂) or nitrobenzene, and cooled to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Lewis Acid: A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zirconium tetrachloride (ZrCl₄)) is added portion-wise to the stirred solution.[7] Using a milder Lewis acid like ZrCl₄ can help minimize side reactions and polymerization that are common with stronger acids like AlCl₃.[7]

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: The reaction is allowed to stir at 0°C and then gradually warmed to room temperature. The progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure N-protected 5-Acetylindoline.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 5-Acetylindoline.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel indoline derivative.

Caption: General workflow for the synthesis and biological evaluation of 5-substituted indoline derivatives.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for 5-Acetylindoline is sparse in the literature, the 5-substituted indoline scaffold is a component of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory drug discovery.

Role as Kinase Inhibitors

The indolin-2-one core is a well-established scaffold for potent receptor tyrosine kinase (RTK) inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing downstream signaling that promotes cell proliferation and survival.[3] The nature and position of substituents on the indoline ring are critical for determining selectivity and potency against different kinases.[3]

Anti-inflammatory Activity

Recent research has identified indoline-based compounds as promising dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These two enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory leukotrienes and degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition offers a powerful strategy to reduce inflammation by simultaneously blocking a pro-inflammatory pathway and enhancing an anti-inflammatory one.[7]

Adrenergic Receptor Modulation

Studies on 2-imidazolinylindolines have shown that substitution on the indoline ring can generate compounds with potent α2-antagonist and α1-agonist activities.[8] This highlights the versatility of the indoline scaffold in modulating G-protein coupled receptor activity, with potential applications in cardiovascular and neurological disorders.

Quantitative Data for 5-Substituted Indoline Derivatives

The following table summarizes representative biological data for various 5-substituted indoline and indole derivatives, illustrating the therapeutic potential of this chemical class. Note: This data is for related compounds, not 5-Acetylindoline itself.

| Compound Class | Target(s) | Activity Metric | Value | Therapeutic Area |

| Indoline Derivative (Compound 73)[7] | 5-LOX / sEH | IC₅₀ | ~0.4 µM | Anti-inflammatory |

| 1-(1H-indol-1-yl)ethanone Derivative (32h)[9] | CBP Bromodomain | IC₅₀ | 0.037 µM | Oncology (Prostate) |

| Indole Oxazoline Derivative | 5-HT₃ Receptor | pIC₅₀ | 8.95 | CNS (Antiemetic) |

Signaling Pathways

The therapeutic effects of indoline and indole derivatives are mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, 5-Acetylindoline could potentially modulate pathways involved in inflammation and cancer.

Arachidonic Acid Cascade (Anti-inflammatory)

The dual inhibition of 5-LOX and sEH by indoline derivatives represents a key mechanism for anti-inflammatory action. By blocking 5-LOX, these compounds prevent the conversion of arachidonic acid into pro-inflammatory leukotrienes. Simultaneously, by inhibiting sEH, they prevent the breakdown of anti-inflammatory EETs.

Caption: Indoline-based dual inhibitors modulate the arachidonic acid cascade to exert anti-inflammatory effects.

Conclusion

5-Acetylindoline is a valuable chemical entity rooted in the pharmacologically significant indoline scaffold. While direct biological data on this specific molecule is limited, the extensive research into 5-substituted indoline and indole derivatives strongly suggests its potential as a key intermediate for developing novel therapeutics. Researchers in drug development can leverage the indoline core, and derivatives like 5-Acetylindoline, to explore new treatments for cancer, inflammation, and other disorders by targeting critical signaling pathways such as those involving kinases and the arachidonic acid cascade. Further investigation into the direct synthesis and biological profiling of 5-Acetylindoline is warranted to fully uncover its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Acetylindoline-5-carboxylic Acid [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indoline Core: A Technical Guide to the Discovery, History, and Application of Indoline Alkaloids

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline alkaloids, a prominent class of nitrogen-containing natural products, have captivated chemists and pharmacologists for centuries. Their intricate molecular architectures and profound physiological effects have driven significant advancements in organic synthesis, analytical chemistry, and medicine. This technical guide provides a comprehensive overview of the discovery, history, isolation, structure elucidation, synthesis, and biological activity of this important class of compounds, with a focus on providing practical information for researchers in the field.

A Rich History Rooted in Traditional Medicine

The story of indoline alkaloids is deeply intertwined with the history of human medicine. For millennia, cultures around the world have utilized plants containing these potent compounds for their therapeutic and psychoactive properties. Extracts from the Indian snakeroot (Rauwolfia serpentina), containing the indoline alkaloid reserpine, were used in traditional Indian medicine to treat a variety of ailments, including high blood pressure and mental disorders. Similarly, the bark of the cinchona tree, a source of quinine, was famously used to treat malaria. The isolation and structural characterization of these and other alkaloids in the 19th and 20th centuries marked a turning point in pharmacology, paving the way for the development of modern pharmaceuticals.

The first indole alkaloid to be isolated was strychnine, by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from the seeds of Strychnos ignatii.[1] However, its complex structure remained a puzzle for over a century, finally being elucidated in the mid-20th century. This lengthy process of structure determination spurred the development of new analytical techniques that are now commonplace in chemical research.

Isolation and Structure Elucidation: Unraveling Molecular Complexity

The isolation of indoline alkaloids from their natural sources is a critical first step in their study. The process typically involves extraction from plant material followed by various chromatographic purification techniques.

Experimental Protocols: Isolation of Indoline Alkaloids from Rauwolfia serpentina

A common procedure for the isolation of indoline alkaloids from the roots of Rauwolfia serpentina is as follows:

-

Extraction: The dried and powdered root material is subjected to Soxhlet extraction with methanol.

-

Acid-Base Extraction: The methanolic extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., chloroform) to separate the basic alkaloids from neutral and acidic components. The alkaloids are then liberated from the acidic solution by basification (e.g., with NH4OH) and extracted into an organic solvent.

-

Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity to separate the individual alkaloids. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

The determination of the complex three-dimensional structures of indoline alkaloids has been a major challenge, driving the evolution of spectroscopic techniques.

Experimental Protocols: Structure Elucidation using NMR and Mass Spectrometry

Modern structure elucidation relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the alkaloid. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide information about its substructures.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

13C NMR: Provides information about the number and chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. For example, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away, and the Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.[5][6]

-

A detailed protocol for the isolation and characterization of indole alkaloids from Rauvolfia nukuhivensis provides a practical example of these techniques in action.[7][8][9]

The Art of Synthesis: Constructing Complexity in the Laboratory

The total synthesis of complex natural products like indoline alkaloids is a testament to the power of organic chemistry. These endeavors not only provide access to larger quantities of these compounds for biological study but also drive the development of new synthetic methodologies.

The Landmark Total Synthesis of Strychnine by R.B. Woodward

The first total synthesis of strychnine, a highly complex indoline alkaloid, was achieved by the research group of R.B. Woodward in 1954 and is considered a classic in the field of organic synthesis.[3] The synthesis, which took 29 steps, was a landmark achievement that showcased the power of logical retrosynthetic analysis and the strategic application of known chemical reactions.[10][11]

Experimental Protocols: Key Steps in the Woodward Synthesis of Strychnine

While a full, detailed protocol is beyond the scope of this guide, key transformations in the Woodward synthesis include:

-

Ring II, V synthesis: A Pictet-Spengler reaction was used to construct the core indole-containing ring system.[3]

-

Ring III, IV synthesis: A key step involved the oxidative cleavage of a veratryl group to form a muconic ester derivative.[3]

-

Ring VI synthesis: The final ring was closed via a conjugate addition reaction.[3]

Synthesis of Reserpine

The total synthesis of reserpine, another complex indoline alkaloid, has also been a significant challenge for synthetic chemists. The first synthesis was also accomplished by R.B. Woodward's group.[12][13][14] A key challenge in the synthesis of reserpine is the stereoselective construction of the densely functionalized E-ring.[15] A protocol for the stereoselective construction of this ring has been developed.[16] More recent enantioselective total syntheses of (+)-reserpine have also been reported.[17][18]

Biological Activity and Mechanisms of Action

Indoline alkaloids exhibit a wide range of biological activities, making them a rich source of lead compounds for drug discovery. Their effects are often mediated by their interaction with specific protein targets in the body.

Quantitative Biological Activity of Selected Indoline Alkaloids

| Alkaloid | Target/Activity | Quantitative Data (IC50, Ki, etc.) | Reference(s) |

| Vincristine | Tubulin polymerization inhibitor | IC50 = 10-20 µg/mL (cytotoxicity against various cancer cell lines) | [11] |

| Vinblastine | Tubulin polymerization inhibitor | IC50 = 10-20 µg/mL (cytotoxicity against various cancer cell lines) | [11] |

| Mitragynine | µ-opioid receptor partial agonist | EC50 = 339 ± 178 nM (hMOR) | [19] |

| κ-opioid receptor antagonist | IC50 = 8.5 ± 7.6 µM (hKOR) | [19] | |

| 7-Hydroxymitragynine | µ-opioid receptor partial agonist | EC50 = 34.5 ± 4.5 nM (hMOR) | [19] |

| κ-opioid receptor antagonist | IC50 = 7.9 ± 3.7 µM (hKOR) | [19] | |

| Strychnine | Glycine receptor antagonist | Ki = 0.03 µM | [20] |

| Reserpine | VMAT2 inhibitor | Ki = subnanomolar | [15] |

| Aspidospermine | Adrenergic blocking activity | - | [3] |

| Quebrachamine | Adrenergic blocking activity | - | [3] |

| Ibogaine | Multiple CNS targets (NMDA, opioid receptors, etc.) | - | [21] |

Signaling Pathways and Mechanisms of Action

Reserpine exerts its antihypertensive and antipsychotic effects by inhibiting the vesicular monoamine transporter 2 (VMAT2).[8][15] VMAT2 is responsible for packaging neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles for release. By irreversibly binding to VMAT2, reserpine prevents the uptake of these neurotransmitters, leading to their depletion in the synapse and a reduction in neurotransmission.[13]

Strychnine is a potent convulsant that acts as a competitive antagonist of the glycine receptor.[22] The glycine receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the spinal cord and brainstem.[23] Glycine binding to its receptor opens the chloride channel, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability. Strychnine binds to the same site as glycine but does not open the channel, thereby blocking the inhibitory effects of glycine.[20] This leads to an increase in neuronal excitability and uncontrolled muscle contractions.

Experimental Protocols: Investigating Biological Activity

A variety of in vitro assays are used to quantify the biological activity of indoline alkaloids.

-

Tubulin Polymerization Assay: This assay is used to study the effect of compounds like vinca alkaloids on the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity or fluorescence of a tubulin solution.[12][14]

-

Protocol: Purified tubulin is incubated with GTP and the test compound at 37°C. The change in absorbance at 340 nm is measured over time to determine the rate of polymerization.

-

-

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand that is displaced by the test compound is measured to determine its binding affinity (Ki).[19]

-

Protocol: A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand and the test compound. The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured.

-

Conclusion and Future Directions

The field of indoline alkaloids continues to be a vibrant area of research. The ongoing discovery of new alkaloids from diverse natural sources, coupled with advances in synthetic chemistry and analytical techniques, promises to unveil even more of the therapeutic potential of this remarkable class of compounds. For researchers in drug discovery and development, indoline alkaloids represent a rich and enduring source of inspiration for the design of novel therapeutics to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activities of extracts from Aspidosperma subincanum Mart. and in silico prediction for inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

The Indoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indoline core, also known as 2,3-dihydroindole, has firmly established itself as such a structure.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a foundational backbone for a vast number of natural products and synthetic pharmaceuticals.[1][3] Unlike its aromatic counterpart, indole, the non-planar, saturated five-membered ring of indoline imparts distinct physicochemical properties, including increased three-dimensionality and modified solubility profiles, which are often advantageous for drug design.[3]

The versatility of the indoline scaffold lies in its unique structural features. The benzene ring can engage in hydrophobic and π-stacking interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor.[3][4] This inherent capacity for multiple binding interactions allows indoline-based molecules to target a wide array of biological receptors and enzymes with high affinity and specificity.[4] Consequently, this scaffold is at the heart of drugs developed for a remarkable range of diseases, including cancer, bacterial infections, cardiovascular conditions, and inflammatory disorders.[1][3] This guide provides a comprehensive exploration of the indoline core's biological significance, from its chemical properties and synthesis to its role in clinically approved therapeutics and its future potential in drug discovery.

Section 1: Physicochemical Properties and Biological Interactions

The therapeutic success of the indoline scaffold is intrinsically linked to its distinct stereoelectronic properties. The fusion of an aromatic benzene ring with a non-aromatic pyrrolidine ring creates a unique molecular architecture that differentiates it from the planar indole structure.

Key Physicochemical Characteristics:

-

Three-Dimensionality: The sp3-hybridized carbons at the 2 and 3 positions of the pyrrolidine ring give the indoline core a non-planar, puckered conformation. This three-dimensional geometry is crucial for creating specific and high-affinity interactions within the complex topographies of protein binding pockets.

-

Modulated Lipophilicity: Compared to the indole ring, the indoline structure generally has decreased lipid solubility and increased water solubility.[3] This modification can significantly improve the pharmacokinetic properties of a drug candidate, enhancing bioavailability and reducing off-target toxicity associated with excessive lipophilicity.

-

Hydrogen Bonding Capability: The secondary amine (-NH-) group in the pyrrolidine ring is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor.[3] This duality is critical for anchoring the molecule within a target's active site.

-

Hydrophobic Interactions: The benzene portion of the scaffold provides a surface for engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the target protein.[4]

These properties enable the indoline core to serve as an effective pharmacophore, a concept visualized in the following diagram.

Caption: Key interactions of the indoline scaffold with a target protein.

Section 2: A Multi-Target Scaffold in Pharmacology

The structural advantages of the indoline core have been exploited to develop inhibitors and modulators for a wide spectrum of biological targets. This has led to the discovery of compounds with potent activity in numerous therapeutic areas.[1]

Anticancer Activity

Indoline derivatives are particularly prominent in oncology.[1][5] Their ability to mimic the binding modes of endogenous ligands makes them ideal candidates for inhibiting key proteins involved in cancer progression.

-

Kinase Inhibition: Many receptor tyrosine kinases (RTKs) are validated targets in cancer therapy. The indoline scaffold is a key component in several multi-targeted kinase inhibitors. For instance, Sunitinib , an FDA-approved drug, features an indolin-2-one core and potently inhibits VEGFR and PDGFR, thereby blocking tumor angiogenesis and cell proliferation.[1][6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators, and their inhibition is a proven anti-cancer strategy. Certain indoline-based compounds have been developed as HDAC inhibitors, demonstrating the scaffold's utility in this domain.[6]

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics is a classic anti-cancer mechanism. Indole derivatives have shown potent activity as tubulin polymerization inhibitors, and the related indoline scaffold is also being explored for this purpose.[6][7]

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents.[8][9] The indoline scaffold has emerged as a promising nucleus for developing new antibiotics.[3]

-

DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibiotics. Researchers have designed indoline derivatives that act as potent inhibitors of the DNA gyrase B subunit.[3]

-

Resistance-Modifying Agents (RMAs): Beyond direct antibacterial action, some indoline-containing compounds function as RMAs. These agents can restore the efficacy of existing antibiotics against resistant bacterial strains, presenting a valuable strategy to combat resistance.[8][9]

Cardiovascular and Metabolic Diseases

Indoline derivatives have also shown significant potential in treating cardiovascular and metabolic disorders.

-

Cholesteryl Ester Transfer Protein (CETP) Inhibitors: High blood cholesterol is a major risk factor for cardiovascular diseases. Novel indoline derivatives have been synthesized that act as powerful CETP inhibitors, which can help reduce cholesterol levels in the blood.[3]

-

Antidiabetic Effects: In animal models, certain indoline-based compounds have been reported to significantly reduce body weight and lower blood sugar levels, indicating their potential for development as antidiabetic agents.[3]

Anti-inflammatory and Analgesic Activity

The indoline core is found in molecules with anti-inflammatory and analgesic properties. This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the production of inflammatory prostaglandins.[1][10]

Section 3: The Indoline Core in Clinically Approved Drugs

The ultimate validation of a scaffold's biological significance is its presence in clinically approved drugs. The indoline core is a component of several important pharmaceuticals, underscoring its value in drug development.

| Drug Name | Core Structure | Therapeutic Indication | Mechanism of Action |

| Sunitinib | Indolin-2-one | Renal Cell Carcinoma, GIST | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR)[1][6] |

| Nintedanib | Indolin-2-one | Idiopathic Pulmonary Fibrosis, NSCLC | Triple angiokinase inhibitor (VEGFR, FGFR, PDGFR) |

| Pindolol | Indole (related) | Hypertension, Atrial Fibrillation | Non-selective beta-adrenergic receptor antagonist[11] |

| Indoprofen | Isoindoline | Rheumatoid Arthritis (withdrawn) | Non-steroidal anti-inflammatory drug (NSAID), COX inhibitor[10] |

Section 4: Synthetic Methodologies and Experimental Protocols

The widespread application of the indoline scaffold has been made possible by the development of robust and versatile synthetic methods.[3] Key strategies include the reduction of indoles, catalytic cyclization reactions, and stereoselective syntheses to access specific isomers.[1][3]

Caption: Generalized workflow for the synthesis of indoline derivatives.

Protocol: Reduction of Indole to Indoline

This protocol describes a common and reliable method for synthesizing the basic indoline core from indole using a selective reducing agent.

Objective: To prepare 2,3-dihydro-1H-indole (indoline) via the reduction of indole.

Causality and Reagent Choice: The choice of sodium cyanoborohydride (NaBH₃CN) is critical. Unlike stronger reducing agents like LiAlH₄, NaBH₃CN is a milder reagent. In the acidic conditions of this reaction, the indole nitrogen is protonated, and the C2=C3 double bond is activated towards reduction. NaBH₃CN is selective for this activated double bond (or the corresponding iminium ion tautomer) and avoids over-reduction of the benzene ring, which is a common side effect with more powerful hydrides. Acetic acid serves as both the acid catalyst and a suitable solvent.

Materials:

-

Indole (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

-

Reaction Setup: To a solution of indole (1.0 eq) in glacial acetic acid in a round-bottom flask, add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C (ice bath).

-

Rationale: Portion-wise addition at low temperature helps to control the initial exothermic reaction and prevent potential side reactions.

-

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole spot is consumed (typically 2-4 hours).

-

Work-up and Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice and water. Slowly neutralize the solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.

-

Self-Validation: The cessation of gas (CO₂) evolution provides a clear visual endpoint for the neutralization of the acetic acid.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar indoline product while being immiscible with the aqueous phase.

-

-

Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient, to yield pure indoline.

Conclusion and Future Outlook

The indoline core is a testament to the power of privileged scaffolds in drug discovery. Its unique combination of three-dimensionality, versatile binding capabilities, and favorable physicochemical properties has cemented its role as a cornerstone in medicinal chemistry.[1][3] The presence of this scaffold in numerous natural products and clinically successful drugs highlights its biological relevance and therapeutic potential.[1][12]

As our understanding of disease biology deepens, the indoline scaffold will continue to be a valuable starting point for the design of next-generation therapeutics. Future research will likely focus on developing novel stereoselective synthetic methods to access more complex and functionally diverse indoline derivatives.[3] The application of computational chemistry and structure-based drug design will further enable the rational optimization of indoline-based leads to create highly selective and potent drugs with improved safety profiles, ensuring that this remarkable heterocyclic core remains at the forefront of pharmaceutical innovation.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]

- 9. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of 5-Acetylindoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 5-acetylindoline has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the acetyl group at the 5-position offers a key site for synthetic modification, enabling the exploration of a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the potential pharmacological activities of 5-acetylindoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their activity as α1-adrenergic receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development in this area.

Anticancer Activity

Derivatives of the indoline nucleus have shown significant potential as anticancer agents, and emerging evidence suggests that 5-acetylindoline derivatives contribute to this activity.[1] These compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of 5-acetylindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a broad range of 5-acetylindoline derivatives are still under active investigation, studies on related substituted indolin-2-one derivatives provide valuable insights into their potential potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [1] |

| IMR-32 | 10.64 - 33.62 | [1] | |

| MCF-7 | 10.64 - 33.62 | [1] |

Table 1: Anticancer Activity of Substituted Indolin-2-one Derivatives. This table presents the range of IC50 values for a series of 5-substituted indolin-2-one derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The 5-acetylindoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Indole and its derivatives have a long history of being investigated for their antimicrobial properties.[2] 5-Acetylindoline derivatives have also been explored for their potential to combat bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 5-acetylindoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Acetyl-5-substituted Indoline Derivatives | S. aureus-15 | 4-8 times more active than ciprofloxacin & norfloxacin | [3] |

| E. coli-22 | Same activity as ciprofloxacin | [3] | |

| P. aeruginosa-29 | Same activity as ciprofloxacin | [3] | |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [4] |

Table 2: Antimicrobial Activity of Substituted Indoline and Indole Derivatives. This table summarizes the reported MIC values for various indoline and indole derivatives against a range of microorganisms.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Serial Dilution: The 5-acetylindoline derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Indoline derivatives have demonstrated promising anti-inflammatory effects.[6]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of 5-acetylindoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), or to prevent protein denaturation.

| Compound Class | Assay | IC50 | Reference |

| N-(4-aminophenyl) indoline-1-carbothioamide derivatives | Protein Denaturation Inhibition | 60.7 - 115.4 µg/mL | [6] |

| Indoline-based dual 5-LOX/sEH inhibitors | 5-Lipoxygenase (5-LOX) Inhibition | 0.41 ± 0.01 µM | [7] |

| Soluble Epoxide Hydrolase (sEH) Inhibition | 0.43 ± 0.10 µM | [7] |

Table 3: Anti-inflammatory Activity of Indoline Derivatives. This table presents IC50 values for different indoline derivatives in various anti-inflammatory assays.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.[8]

Principle: The assay involves a diazotization reaction in which nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Detailed Methodology:

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the 5-acetylindoline derivative.

-

Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 5-10 minutes, protected from light, to allow for color development. The absorbance is then measured at a wavelength between 520 and 550 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated by comparing the nitrite levels in the treated cells to those in the LPS-stimulated control cells.

α1-Adrenergic Receptor Antagonism

Certain 5-substituted indoline derivatives, including those with a 1-acetyl group, have been identified as antagonists of α1-adrenergic receptors (α1-ARs).[3] This activity is particularly relevant for the potential treatment of conditions like benign prostatic hyperplasia (BPH).

Quantitative Data: α1-Adrenergic Receptor Antagonism

The antagonist activity of these compounds is often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Compound Class | Receptor | pA2 Value | Reference |

| 1-Acetyl-5-substituted Indoline Derivatives | α1-Adrenergic Receptor | > 7.50 | [3] |

Table 4: α1-Adrenergic Receptor Antagonist Activity. This table shows the pA2 values for 1-acetyl-5-substituted indoline derivatives, indicating their considerable α1-AR antagonistic activity.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions and are used to determine the affinity of a compound for a specific receptor.[9][10]

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The ability of an unlabeled compound (the 5-acetylindoline derivative) to displace the radiolabeled ligand from the receptor is quantified to determine its binding affinity.

Detailed Methodology:

-

Membrane Preparation: Membranes expressing the α1-adrenergic receptor are prepared from a suitable cell line or tissue source.

-

Binding Reaction: The receptor-containing membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled 5-acetylindoline derivative.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the 5-acetylindoline derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The pharmacological effects of indole derivatives, including those with a 5-acetylindoline core, are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Anticancer Signaling Pathways

In the context of cancer, indole derivatives have been shown to modulate several critical signaling pathways that control cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some indole derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[3][11]

-

ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and is often dysregulated in cancer. Inhibition of the ERK pathway by certain indole derivatives can lead to cell cycle arrest and apoptosis.[12][13]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of indole derivatives are often linked to their ability to modulate the NF-κB signaling pathway.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation by indole derivatives can lead to a reduction in the production of inflammatory mediators.[14][15]

Conclusion

5-Acetylindoline derivatives represent a versatile and promising class of compounds with a broad spectrum of potential pharmacological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their activity as α1-adrenergic receptor antagonists, highlight their potential for the development of new therapeutic agents for a variety of diseases. The synthetic accessibility of the 5-acetylindoline core allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this privileged scaffold. Further investigation into the specific mechanisms of action and in vivo efficacy of 5-acetylindoline derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Indole Scaffold: A Technical Guide to Bioactive Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield a wealth of bioactive compounds with significant therapeutic potential. Its versatile structure allows for a broad range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of indole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through key signaling pathways.

Quantitative Bioactivity of Indole Derivatives

The following tables summarize the quantitative bioactivity of various indole derivatives against different cancer cell lines and microbial strains. These data provide a comparative overview of the potency of these compounds and highlight promising candidates for further development.

Anticancer Activity of Indole Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast Cancer) | 13.2 | [1] |

| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | [1] |

| Pyrazolinyl-Indole Analog | Huh7 (Liver Cancer) | 0.6 - 2.9 | [2] |

| Pyrazolinyl-Indole Analog | MCF-7 (Breast Cancer) | >10 | [2] |

| Pyrazolinyl-Indole Analog | HCT116 (Colon Cancer) | >10 | [2] |

| Indole-1,2,4-triazole Hybrid (8b) | Hep-G2 (Liver Cancer) | Cell Viability: 10.99% | [3] |

| Indole-1,2,4-triazole Hybrid (8c) | Hep-G2 (Liver Cancer) | Cell Viability: 18.92% | [3] |

| Indole-based VEGFR-2 Inhibitor (18b) | 47 different cell lines | GI% ranging from 31 to 82.5% | [4] |

| Indole-based VEGFR-2 Inhibitor (18b) | VEGFR-2 Enzyme | 0.07 | [4] |

| Indole-N-acylhydrazone (3a) | Lymphocyte Proliferation | 62.7% inhibition | [5] |

| Indole-N-acylhydrazone (3b) | Lymphocyte Proliferation | 50.7% inhibition | [5] |

| 1,3-Dihydro-2H-indolin-2-one (4e) | COX-2 Enzyme | 2.35 | [6] |

| 1,3-Dihydro-2H-indolin-2-one (9h) | COX-2 Enzyme | 2.422 | [6] |

| 1,3-Dihydro-2H-indolin-2-one (9i) | COX-2 Enzyme | 3.34 | [6] |

Antimicrobial Activity of Indole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [7] |

| 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64–1024 | [8] |

| 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64–1024 | [8] |

| 7-hydroxyindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64–1024 | [8] |

| Indole Triazole Conjugate (ITC) | Various bacterial strains | 0.115 - 0.998 | [9] |

Key Signaling Pathways Targeted by Indole Derivatives

Indole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.

Tubulin Polymerization Inhibition

Many indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, which are essential for cell division. These compounds often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][12]

Caption: Inhibition of tubulin polymerization by indole derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives can inhibit this pathway at various points, leading to a reduction in cancer cell proliferation and survival.[13][14][15][16]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Indole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive indole derivative and for key biological assays used to evaluate their efficacy.

Synthesis of Indole-3-Acetic Acid Derivatives

A common method for the synthesis of indole-3-acetic acid derivatives involves the reaction of indole with a suitable electrophile. The following is a general procedure:

-

Reaction Setup: To a solution of indole (1.0 equivalent) in a suitable solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.[17]

-